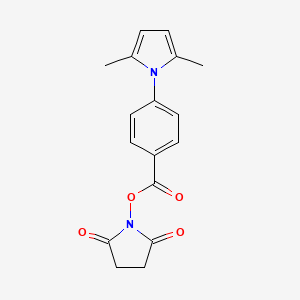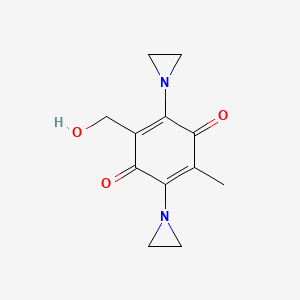
Nobiletin
Overview
Description
Nobiletin is a naturally occurring polymethoxylated flavonoid predominantly found in citrus fruits, especially in the peels. It is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . This compound has garnered significant attention due to its potential therapeutic benefits and its role in promoting healthy aging .
Mechanism of Action
Nobiletin is a naturally occurring flavonoid found in citrus peels, known for its wide range of biological activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to target several key components in the body. It has been shown to have a variety of biological functions in the nervous system, such as inhibiting the expression of inflammatory factors, reducing neurotoxic responses, and promoting the survival of nerve cells . It also targets the circadian clock machinery, activating temporal control of downstream processes within the cell and throughout the body . Furthermore, it has been found to impinge on the Akt/CREB pathway .
Mode of Action
This compound interacts with its targets in various ways to bring about changes in the body. It has been found to inhibit the expression of inflammatory factors and reduce neurotoxic responses, thereby promoting the survival of nerve cells . It also promotes axon growth, reduces blood-brain barrier permeability, and reduces brain edema . Additionally, it has been found to activate the circadian clock machinery, thereby controlling downstream processes within the cell and throughout the body .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to activate the Akt/CREB pathway, which plays a crucial role in cell survival . It also impacts the circadian clock machinery, affecting the body’s biological processes . Furthermore, it has been found to regulate certain anti-cancer pathways in a colon cancer cell line .
Pharmacokinetics
This compound exhibits high fat solubility, high bioavailability, and low toxicity . It is readily taken up by cells and displays excellent profiles in metabolic stability and membrane transport . In rats, this compound is metabolized through CYP1A1, CYP1A2, among others, which results in the formation of three mono-demethylated metabolites .
Biochemical Analysis
Biochemical Properties
Nobiletin has a variety of biological functions in the nervous system, such as inhibiting the expression of inflammatory factors, reducing the neurotoxic response, improving the antioxidant capacity, promoting the survival of nerve cells, promoting axon growth, reducing blood-brain barrier permeability, and promoting cAMP response element binding protein expression .
Cellular Effects
This compound has been shown to have a variety of effects on various types of cells and cellular processes. For example, in an in vitro glial cell hypoxia model, this compound promoted Nrf2 nuclear translocation and haem oxygenase-1 (HO-1) expression and inhibited the hypoxia-induced oxidative stress response .
Molecular Mechanism
The specific molecular mechanisms of this compound are still unclear. It is known that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on mice fed a high-cholesterol diet, this compound supplementation suppressed diet-induced weight loss without altering energy intake .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to decrease liver weight, hepatic cholesterol and triglyceride contents, and lipid droplet accumulation by inhibiting messenger RNA expression of hepatic genes and activity levels of cholesterol synthesis-, esterification-, and fatty acid synthesis-associated enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nobiletin can be synthesized through various chemical methods. One common approach involves the methylation of flavonoid precursors using methylating agents like dimethyl sulfate or methyl iodide under basic conditions . Another method includes the use of methoxylation reactions where hydroxyl groups on the flavonoid structure are replaced with methoxy groups .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from citrus peels. Techniques such as supercritical fluid extraction, microwave-assisted extraction, and Soxhlet extraction are commonly employed . These methods ensure the efficient isolation of this compound while maintaining its bioactive properties.
Chemical Reactions Analysis
Types of Reactions: Nobiletin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Methoxy groups on this compound can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Nobiletin is used as a precursor for synthesizing other bioactive compounds.
Biology: It has shown promise in modulating biological pathways and cellular processes.
Comparison with Similar Compounds
Nobiletin is unique among flavonoids due to its high degree of methoxylation, which enhances its bioavailability and stability. Similar compounds include:
Tangeretin: Another polymethoxylated flavonoid found in citrus peels, known for its anti-cancer and anti-inflammatory properties.
Hesperidin: A flavonoid glycoside with antioxidant and anti-inflammatory effects, commonly found in citrus fruits.
Quercetin: A flavonoid with strong antioxidant properties, found in various fruits and vegetables.
This compound stands out due to its superior bioavailability and ability to modulate multiple biological pathways, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIAQLRQZPPODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197275 | |
| Record name | Nobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
478-01-3 | |
| Record name | Nobiletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nobiletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nobiletin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOBILETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65ILJ7WLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | Nobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the primary molecular targets of nobiletin?
A1: Research has identified several molecular targets for this compound, indicating its multi-targeted mode of action. Some prominent targets include:
- This compound-binding protein 1 (NBP1): this compound activates NBP1, a protein involved in cellular metabolic pathways. This interaction has been shown to be crucial for this compound's anti-hypertrophic effects in cardiomyocytes and its therapeutic potency against heart failure. [, ]
- Heat shock protein 70 (HSP70): this compound binds to the ATP-binding domains of HSP70, inhibiting its ATPase activity. HSP70 is involved in cancer cell survival and resistance to chemotherapy; hence, its inhibition by this compound contributes to its anticancer properties. []
- Angiopoietin-like protein 3 (ANGPTL3): this compound downregulates ANGPTL3 expression by inhibiting the transcription factor liver X receptor-α (LXRα). This downregulation reinstates lipoprotein lipase (LPL) activity, contributing to this compound's lipid-lowering effects. []
- Various signaling pathways: this compound modulates several signaling pathways, including PI3K/Akt, MAPK (ERK, JNK, p38), NF-κB, and PKA/CREB. These pathways are involved in various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. [, , , , , , , , , , ]
Q2: How does this compound impact angiogenesis?
A2: this compound exhibits anti-angiogenic activity by inhibiting various endothelial cell functions. It suppresses proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) stimulated by pro-angiogenic factors. It achieves this by downregulating signaling molecules like ERK1/2 and c-Jun N-terminal kinase, inhibiting proMMP-2 production, and downregulating cell-associated plasminogen activator activity. []
Q3: What role does this compound play in modulating oxidative stress and inflammation?
A3: this compound demonstrates potent antioxidant and anti-inflammatory effects. It reduces cadmium-induced oxidative stress by inhibiting reactive oxygen species (ROS) and malondialdehyde (MDA) production while improving glutathione levels. [] In inflammatory conditions like colitis, this compound decreases pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) in the colonic mucosa. []
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A4: Research suggests that this compound undergoes extensive metabolism, particularly demethylation, by gut microbiota. The major metabolite found in mouse urine is 4'-demethylthis compound. [, ] Further, this compound appears to enhance its own metabolism by promoting the growth of specific gut bacteria with higher demethylation abilities. []
Q5: What evidence supports the potential use of this compound for Alzheimer's disease?
A6: this compound demonstrates promising anti-dementia activity. In a cellular model of Alzheimer's disease, it reduces intracellular and extracellular levels of amyloid beta (Aβ), a hallmark of the disease. This reduction is linked to this compound's ability to upregulate neprilysin, an Aβ-degrading enzyme. []
Q6: What is the therapeutic effect of this compound on lipid metabolism and atherosclerosis?
A7: this compound improves lipid metabolism and shows anti-atherosclerotic effects. It reduces plasma triglyceride and cholesterol levels in high-fat diet-fed zebrafish and attenuates VLDL overproduction, dyslipidemia, and atherosclerosis in mice with diet-induced insulin resistance. [, ]
Q7: What are the potential applications of computational chemistry and modeling in this compound research?
A9: Computational approaches can provide valuable insights into the structure-activity relationship (SAR) of this compound, aiding in the design of more potent and selective derivatives. Molecular docking studies can predict the binding affinities of this compound and its analogs to specific molecular targets, facilitating targeted drug development. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


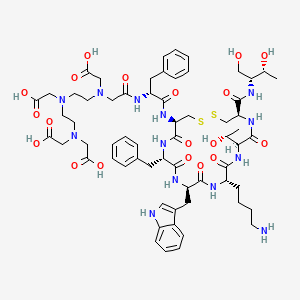
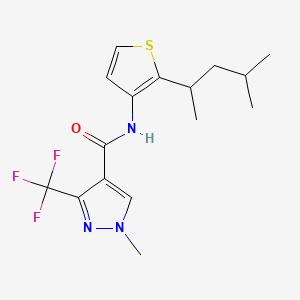

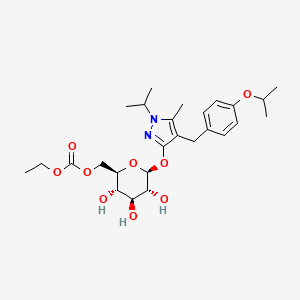
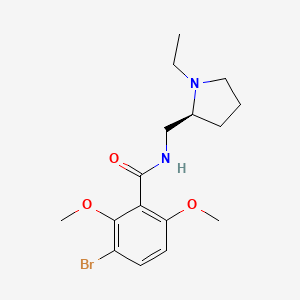
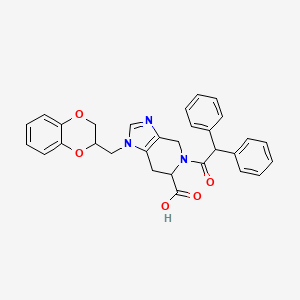
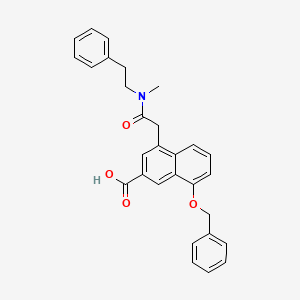
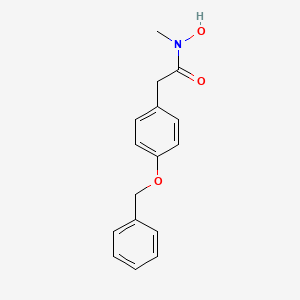
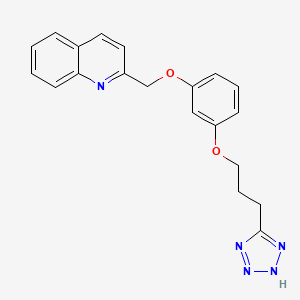
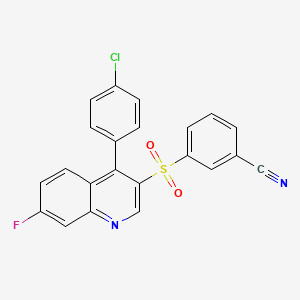
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)

